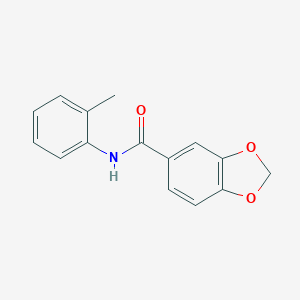![molecular formula C15H14BrNO4S B270370 Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate, also known as BSAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSAE belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
In vivo studies have demonstrated that Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate exhibits anti-inflammatory and anti-tumor properties. In a mouse model of rheumatoid arthritis, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate was shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its high yield and purity, which makes it suitable for use in laboratory experiments. Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate exhibits anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
However, one of the limitations of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate.
Future Directions
There are several future directions for research on Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. One area of research is the development of novel formulations of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate in different disease models.
Another area of research is the identification of the molecular targets of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate. Understanding the molecular targets of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate could provide insights into its mechanism of action and facilitate the development of more effective therapeutic agents.
Overall, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully elucidate its mechanism of action and determine its optimal dosage and administration route.
Synthesis Methods
The synthesis of Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate involves the reaction between 3-bromobenzenesulfonyl chloride and ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction occurs at room temperature and produces Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate as a white solid with a high yield. The purity of the compound is typically confirmed using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases. In particular, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate has been demonstrated to exhibit anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. This makes Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
properties
Product Name |
Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate |
|---|---|
Molecular Formula |
C15H14BrNO4S |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
ethyl 3-[(3-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)11-5-3-7-13(9-11)17-22(19,20)14-8-4-6-12(16)10-14/h3-10,17H,2H2,1H3 |
InChI Key |
XVACKEVYTBDGON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)
![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)